5-(2H-1,3-benzodioxol-5-yl)-2-methanesulfonyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Description
5-(2H-1,3-benzodioxol-5-yl)-2-methanesulfonyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Chemistry
Compounds containing pyrazole rings, sulfones, and methanesulfonyl groups are often synthesized for their unique properties and potential applications in coordination chemistry. For example, the synthesis and crystal structures of Group 6 metal carbonyl complexes involving S-rich bis(pyrazol-1-yl)methane ligands demonstrate the utility of pyrazole-containing ligands in forming complexes with transition metals (Tang et al., 2002). Such complexes are studied for their electronic structures, reactivity, and potential applications in catalysis and materials science.
Antimicrobial and Antitubercular Activity
Sulfonyl and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, novel sulfonyl derivatives were synthesized and showed moderate to significant antibacterial and antifungal activities, with some compounds being highlighted as excellent antitubercular molecules (Kumar et al., 2013). The study underscores the potential of such compounds in developing new therapeutic agents against resistant strains of bacteria and tuberculosis.
Properties
IUPAC Name |
4-[5-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-methyl-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-17(12-24(22-14)16-6-4-3-5-7-16)19-11-18(23-25(19)30(2,26)27)15-8-9-20-21(10-15)29-13-28-20/h3-10,12,19H,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLYEMMXGWGDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CC(=NN2S(=O)(=O)C)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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